Cas no 1805520-64-2 (Methyl 5-chloro-3-fluoro-2-methylbenzoate)
Methyl 5-chloro-3-fluoro-2-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-chloro-3-fluoro-2-methylbenzoate
- ClC=1C=C(C(=C(C(=O)OC)C=1)C)F
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- Inchi: 1S/C9H8ClFO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3
- InChI Key: NENZSBJRVWQXBR-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(C)=C(C(=O)OC)C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3
Methyl 5-chloro-3-fluoro-2-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010293-250mg |
Methyl 5-chloro-3-fluoro-2-methylbenzoate |
1805520-64-2 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
| Alichem | A015010293-500mg |
Methyl 5-chloro-3-fluoro-2-methylbenzoate |
1805520-64-2 | 97% | 500mg |
863.90 USD | 2021-06-21 | |
| Alichem | A015010293-1g |
Methyl 5-chloro-3-fluoro-2-methylbenzoate |
1805520-64-2 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Methyl 5-chloro-3-fluoro-2-methylbenzoate Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on Methyl 5-chloro-3-fluoro-2-methylbenzoate
Methyl 5-chloro-3-fluoro-2-methylbenzoate: A Comprehensive Overview
Methyl 5-chloro-3-fluoro-2-methylbenzoate, with the CAS number 1805520-64-2, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group with specific substituents: a chlorine atom at position 5, a fluorine atom at position 3, and a methyl group at position 2. These substituents contribute to its distinct chemical properties and make it a valuable molecule for various applications.
The synthesis of Methyl 5-chloro-3-fluoro-2-methylbenzoate involves a series of carefully controlled reactions. Typically, the process begins with the preparation of the corresponding benzoic acid derivative, followed by esterification using methanol in the presence of an acid catalyst. The introduction of chlorine and fluorine substituents requires precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.
One of the most promising applications of Methyl 5-chloro-3-fluoro-2-methylbenzoate is in the pharmaceutical industry. Its structure makes it an ideal candidate for use as an intermediate in drug development, particularly in the creation of bioactive compounds with potential therapeutic benefits. For instance, studies have shown that this compound exhibits selective inhibition against certain enzymes, making it a valuable tool in the design of new medications for conditions such as inflammation and neurodegenerative diseases.
In addition to its pharmaceutical applications, Methyl 5-chloro-3-fluoro-2-methylbenzoate has also found use in materials science. Its ability to form stable ester bonds makes it a useful component in the development of advanced polymers and coatings. Recent research has focused on its role as a building block for creating biodegradable materials, which are increasingly sought after in sustainable manufacturing practices.
The chemical stability of Methyl 5-chloro-3-fluoro-2-methylbenzoate is another factor that contributes to its versatility. It is resistant to hydrolysis under normal conditions, which enhances its shelf life and makes it suitable for long-term storage. Furthermore, its solubility properties make it easy to handle in various solvent systems, facilitating its use in both laboratory and industrial settings.
From an environmental perspective, the ecological impact of Methyl 5-chloro-3-fluoro-2-methylbenzoate has been closely examined. Studies indicate that it degrades relatively quickly under aerobic conditions, reducing its potential to accumulate in ecosystems. This characteristic aligns with growing concerns about environmental sustainability and underscores its suitability for green chemistry applications.
In conclusion, Methyl 5-chloro-3-fluoro-2-methylbenzoate (CAS No.1805520-64-2) is a multifaceted compound with a wide range of applications across diverse industries. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research and development.
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